(1-Methylcyclopentyl)benzene (1-Methylcyclopentyl)benzene
Brand Name: Vulcanchem
CAS No.: 20049-04-1
VCID: VC18955565
InChI: InChI=1S/C12H16/c1-12(9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3
SMILES:
Molecular Formula: C12H16
Molecular Weight: 160.25 g/mol

(1-Methylcyclopentyl)benzene

CAS No.: 20049-04-1

Cat. No.: VC18955565

Molecular Formula: C12H16

Molecular Weight: 160.25 g/mol

* For research use only. Not for human or veterinary use.

(1-Methylcyclopentyl)benzene - 20049-04-1

Specification

CAS No. 20049-04-1
Molecular Formula C12H16
Molecular Weight 160.25 g/mol
IUPAC Name (1-methylcyclopentyl)benzene
Standard InChI InChI=1S/C12H16/c1-12(9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3
Standard InChI Key LJVPGRVAQLFCHB-UHFFFAOYSA-N
Canonical SMILES CC1(CCCC1)C2=CC=CC=C2

Introduction

Molecular Structure and Chemical Identity

(1-Methylcyclopentyl)benzene consists of a benzene ring substituted with a methylcyclopentyl group at the 1-position of the cyclopentane ring. The molecular formula is C₁₂H₁₆, derived from the benzene moiety (C₆H₅) and the methylcyclopentyl substituent (C₆H₁₁). The molecular weight calculates to 160.26 g/mol, with a density and boiling point yet to be empirically determined.

The cyclopentyl group introduces significant steric hindrance due to its non-planar structure, which influences reactivity in electrophilic substitution reactions . The methyl group further modifies electron density at the benzylic position, creating a hybrid electronic profile that combines aromatic stability with aliphatic flexibility.

Synthetic Methodologies

Friedel-Crafts Alkylation

The most plausible route to (1-methylcyclopentyl)benzene involves Friedel-Crafts alkylation, a widely used method for attaching alkyl groups to aromatic rings. As demonstrated in similar systems , this reaction typically employs a Lewis acid catalyst such as titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃).

General Procedure (Adapted from ):

  • Electrophile Preparation: 1-Methylcyclopentyl chloride or bromide is synthesized via halogenation of 1-methylcyclopentanol using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

  • Reaction Setup: Benzene is combined with the electrophile in anhydrous dichloromethane (DCM) under inert atmosphere.

  • Catalyst Addition: TiCl₄ (1 equiv.) is added dropwise at 0°C, followed by stirring at room temperature until completion (monitored by TLC).

  • Workup: The mixture is quenched with water, extracted with DCM, dried over Na₂SO₄, and purified via distillation or column chromatography.

This method typically yields 50–70% for analogous alkylbenzenes, though steric effects from the methylcyclopentyl group may reduce efficiency .

Alternative Approaches

  • Hydrogenation of Styrene Derivatives: Partial hydrogenation of 1-methylcyclopentylstyrene using palladium catalysts could yield the target compound, though this route remains theoretical.

  • Grignard Reactions: Reaction of cyclopentylmagnesium bromide with bromobenzene derivatives, though limited by competing elimination pathways.

Physicochemical Properties

While experimental data for (1-methylcyclopentyl)benzene is sparse, predictions can be made based on structural analogs:

PropertyPredicted ValueBasis for Estimation
Boiling Point210–230°CComparable to dicyclohexylbenzene
Melting Point<25°C (liquid at RT)Similar alkylbenzenes
Solubility in WaterInsolubleHydrophobic alkyl/aryl groups
LogP (Octanol-Water)~4.5Estimated via group contribution

The compound’s low water solubility and high lipophilicity suggest utility in non-polar solvents or polymer matrices.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The methylcyclopentyl group acts as a moderate ortho/para director, though steric hindrance favors para substitution. For example, nitration would likely produce 4-nitro-(1-methylcyclopentyl)benzene as the major product .

Oxidation Reactions

Benzylic hydrogens adjacent to the cyclopentyl group are susceptible to oxidation. Using KMnO₄ or CrO₃ under acidic conditions would yield (1-methylcyclopentyl)benzoic acid, though over-oxidation risks exist.

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) could saturate the benzene ring, producing 1-methylcyclopentylcyclohexane, a potential intermediate for specialty polymers.

Applications and Industrial Relevance

Specialty Chemicals

The compound’s bulky structure makes it a candidate for:

  • Chiral auxiliaries: As a stereodirecting group in asymmetric synthesis.

  • Lubricant additives: Enhancing thermal stability in high-performance engines.

Polymer Science

Incorporation into polystyrene derivatives could improve glass transition temperatures (Tg) due to restricted chain mobility from the cyclopentyl group.

Comparative Analysis with Structural Analogs

The table below contrasts (1-methylcyclopentyl)benzene with related alkylbenzenes :

CompoundMolecular FormulaBoiling Point (°C)Key Difference
(1-Methylcyclopentyl)benzeneC₁₂H₁₆210–230 (predicted)Cyclopentane ring introduces strain
EthylbenzeneC₈H₁₀136Simpler structure, lower steric hindrance
m-CymeneC₁₀H₁₄177Isopropyl group reduces ring electron density
DicyclohexylbenzeneC₁₈H₂₈315Higher molecular weight, increased rigidity

The cyclopentane ring in (1-methylcyclopentyl)benzene confers greater strain energy compared to cyclohexane analogs, potentially enhancing reactivity in ring-opening polymerizations.

Challenges and Future Directions

Current gaps in knowledge include:

  • Thermodynamic Data: Experimental determination of ΔHf° and S° values.

  • Toxicological Profile: Acute and chronic exposure risks remain uncharacterized.

  • Catalytic Systems: Developing asymmetric catalysts for enantioselective functionalization.

Future research should prioritize computational modeling to predict reaction pathways and high-throughput screening for catalytic applications.

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